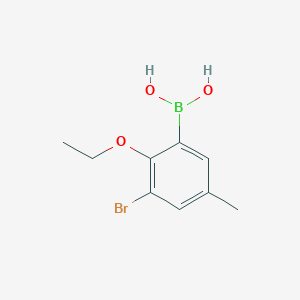
3-Bromo-2-ethoxy-5-methylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the stereoselective synthesis of conjugated alkadienoates has been achieved using 1-alkenylboronates, which are closely related to the compound, in the presence of palladium catalysts .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-ethoxy-5-methylphenylboronic acid is C9H12BBrO3 . The structure of this compound includes a bromo substituent, which is electron-withdrawing and can affect the reactivity and stability of the compound.Chemical Reactions Analysis
Boronic acids, including 3-Bromo-2-ethoxy-5-methylphenylboronic acid, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides.Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their substituents. For example, the presence of a bromo substituent is electron-withdrawing, which can affect the reactivity and stability of the compound. The compound has a molecular weight of 258.91 and a melting point of 98-102 °C .Aplicaciones Científicas De Investigación
Preparation of Pyrazolopyrimidinamine Derivatives
It can be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives . These derivatives are known to act as tyrosine and phosphinositide kinase inhibitors .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Material Science Research
In material science, this compound can be used in the development of new materials with unique properties .
Pharmaceutical Research
In pharmaceutical research, this compound can be used in the synthesis of new drugs and in the study of their interactions with biological systems .
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of 3-Bromo-2-ethoxy-5-methylphenylboronic acid is not well-documented. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets. They can act as inhibitors or modulators of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, in organic synthesis .
Pharmacokinetics
The physicochemical properties such as molecular weight (25890) and solubility can influence its bioavailability .
Result of Action
The boronic acid moiety is known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. For instance, boronic acids are known to be stable in neutral and basic conditions but can hydrolyze in acidic conditions .
Propiedades
IUPAC Name |
(3-bromo-2-ethoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBLZNZUELXCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584420 | |
| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-ethoxy-5-methylphenylboronic acid | |
CAS RN |
870718-00-6 | |
| Record name | B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-ethoxy-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)






![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)

